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molecular formula C17H25NO3 B562172 3-Nitro-1-(4-octylphenyl)propan-1-one CAS No. 899822-97-0

3-Nitro-1-(4-octylphenyl)propan-1-one

Cat. No. B562172
M. Wt: 291.391
InChI Key: NJNSEIUIBRRLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216943B2

Procedure details

3-Nitro-1-(4-octylphenyl)propan-1-one (75 g) and methanol (750 mL) are charged into a round bottom flask equipped with a condenser and guard tube, stirred to 10 minutes and the mixture is cooled to 6° C. Sodium borohydride (20.2 g) is added in portions over 30 minutes. Allowed the mixture to room temperature, stirred for 3 hours and solvent is removed under reduced pressure to obtain a solid. The solid is diluted with water (1000 mL), ethyl acetate (1000 mL) is added, the separated solid is filtered. The solid, ethyl acetate (200 mL), and water (200 mL) are charged in a round bottom flask and stirred at room temperature, and 6N HCl (100 mL) is added drop-wise. The organic layer is separated, washed with water (200 mL), dried over sodium sulphate, and concentrated under reduced pressure to give the title compound as a yellow liquid. Yield: 30 g.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][CH2:5][C:6]([C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])=[CH:10][CH:9]=1)=[O:7])([O-:3])=[O:2].CO.[BH4-].[Na+]>O.C(OCC)(=O)C>[N+:1]([CH2:4][CH2:5][CH:6]([C:8]1[CH:9]=[CH:10][C:11]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])=[CH:12][CH:13]=1)[OH:7])([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
[N+](=O)([O-])CCC(=O)C1=CC=C(C=C1)CCCCCCCC
Name
Quantity
750 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
20.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
6 °C
Stirring
Type
CUSTOM
Details
stirred to 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser and guard tube
STIRRING
Type
STIRRING
Details
Allowed the mixture to room temperature, stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a solid
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
the separated solid is filtered
ADDITION
Type
ADDITION
Details
The solid, ethyl acetate (200 mL), and water (200 mL) are charged in a round bottom flask
STIRRING
Type
STIRRING
Details
stirred at room temperature
ADDITION
Type
ADDITION
Details
6N HCl (100 mL) is added drop-wise
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with water (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[N+](=O)([O-])CCC(O)C1=CC=C(C=C1)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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